molecular formula C13H11NO5 B8766230 Dimethyl 5-(oxazol-2-yl)isophthalate

Dimethyl 5-(oxazol-2-yl)isophthalate

Cat. No.: B8766230
M. Wt: 261.23 g/mol
InChI Key: YSBUQBYKHBCLFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dimethyl 5-(oxazol-2-yl)isophthalate (CAS: 609345-27-9) is an isophthalic acid derivative functionalized with an oxazole heterocycle at the 5-position and methyl ester groups at the 1- and 3-positions. Its structure combines aromatic rigidity with the electron-rich oxazole ring, making it a versatile intermediate in medicinal chemistry and materials science. Key identifiers include:

  • InChIKey: YSBUQBYKHBCLFL-UHFFFAOYSA-N
  • Synonyms: 1,3-Dimethyl 5-(1,3-oxazol-2-yl)benzene-1,3-dicarboxylate, SCHEMBL475724

Properties

Molecular Formula

C13H11NO5

Molecular Weight

261.23 g/mol

IUPAC Name

dimethyl 5-(1,3-oxazol-2-yl)benzene-1,3-dicarboxylate

InChI

InChI=1S/C13H11NO5/c1-17-12(15)9-5-8(11-14-3-4-19-11)6-10(7-9)13(16)18-2/h3-7H,1-2H3

InChI Key

YSBUQBYKHBCLFL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)C2=NC=CO2)C(=O)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Analogues

Dimethyl 5-[[(Trifluoromethyl)sulfonyl]oxy]isophthalate
  • Structure : Replaces the oxazole group with a trifluoromethylsulfonyloxy substituent.
  • Properties : Higher molecular weight (342.25 g/mol) and density (1.510 g/cm³) compared to dimethyl 5-(oxazol-2-yl)isophthalate, likely due to the bulky sulfonyl group.
  • Applications : Used as a reactive intermediate in cross-coupling reactions .
Di-[2-(3-alkyl/aryl-4,5-dihydro-1H-1,2,4-triazol-5-one-4-yl)-azomethinephenyl] Isophthalates
  • Structure : Features triazolone and azomethine groups instead of oxazole.
  • Properties : Demonstrated moderate antimicrobial activity (MIC: 8–64 µg/mL against S. aureus and E. coli) and antioxidant activity (IC₅₀: 12–45 µM in DPPH assays) .
KRC-108 (Benzo[d]oxazol-2-yl-containing kinase inhibitor)
  • Structure : Contains a benzo[d]oxazol-2-yl group linked to a pyridin-2-amine scaffold.
  • Applications : Inhibits TrkA kinase (IC₅₀: <100 nM), highlighting the role of oxazole derivatives in kinase inhibition .

Comparative Analysis Table

Compound Key Substituent Molecular Formula Reported Activities Key References
This compound Oxazol-2-yl C₁₂H₉NO₅ Intermediate for bioactive molecules
Dimethyl 5-(trifluoromethylsulfonyl)isophthalate Trifluoromethylsulfonyloxy C₁₁H₉F₃O₇S Cross-coupling reactions
Triazolone-isophthalate derivatives 1,2,4-Triazol-5-one Variable Antimicrobial, antioxidant
KRC-108 Benzo[d]oxazol-2-yl C₁₈H₁₈N₆O TrkA kinase inhibition (IC₅₀ <100 nM)

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